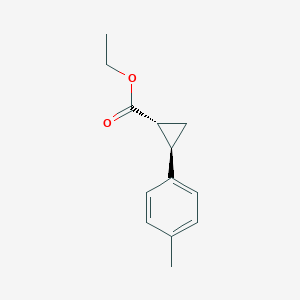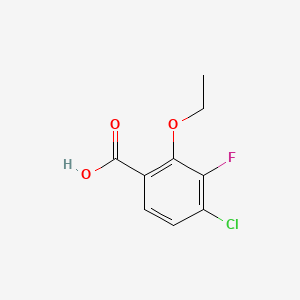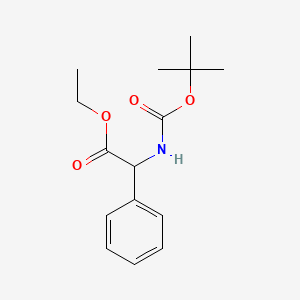
trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate: is an organic compound with the molecular formula C13H16O2 . It is a cyclopropane derivative, where the cyclopropane ring is substituted with an ethyl ester group and a para-tolyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate olefin. One common method is the reaction of ethyl diazoacetate with para-tolyl-substituted alkenes in the presence of a transition metal catalyst, such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry: trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of cyclopropane-containing pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It serves as a model compound for investigating the interactions of cyclopropane rings with biological molecules .
Medicine: These drugs may exhibit unique pharmacological properties due to the presence of the strained cyclopropane ring .
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable building block for designing novel compounds with specific properties .
Mechanism of Action
The mechanism of action of trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate involves its interaction with molecular targets through its cyclopropane ring and ester group. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules .
Comparison with Similar Compounds
- Ethyl 2-(M-tolyl)cyclopropanecarboxylate
- Ethyl 2-(O-tolyl)cyclopropanecarboxylate
- Methyl 2-(P-tolyl)cyclopropanecarboxylate
Comparison: trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate is unique due to the specific positioning of the para-tolyl group, which can influence its reactivity and interactions with other molecules. Compared to its meta and ortho isomers, the para-substituted compound may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16O2/c1-3-15-13(14)12-8-11(12)10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m0/s1 |
InChI Key |
JWOBMCBGTXAJBG-NWDGAFQWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14030937.png)

![trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B14030946.png)

![5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine](/img/structure/B14030960.png)



![(4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one](/img/structure/B14030980.png)

